Enantiomeric Purity in Synthesis from Carbohydrate Chiral Pool vs. Racemic Resolution
A key differentiator for (2R,3R)-2-Amino-3-hydroxybutanamide is its accessible enantiomeric purity via stereospecific synthesis from cheap carbohydrate precursors like D-gulonic acid lactone, compared to the racemic resolution of the corresponding amino acid (threonine/allothreonine) . While direct head-to-head purity data comparing all four stereoisomers is scarce in the public domain, the chiron approach inherently yields the (2R,3R) isomer with high optical purity by avoiding racemization-prone steps. The primary comparator, (2S,3R)-threoninamide, is typically attained commercially at ≥95% purity . The synthesis from D-gulonic acid lactone has been documented to produce the target β-amino-α-hydroxy amide scaffolds with high stereospecificity for the (2R,3R) configuration, a key advantage for API intermediate procurement where even minor diastereomeric impurities can cascade into complex purification challenges [1].
| Evidence Dimension | Diastereomeric Purity and Synthetic Access |
|---|---|
| Target Compound Data | Synthesized via stereospecific route from D-gulonic acid lactone; commercial purity typically 98% [REFS-1, REFS-4] |
| Comparator Or Baseline | (2S,3R)-threoninamide sourced commercially at ≥95% purity; other isomers may require resolution or asymmetric synthesis |
| Quantified Difference | The (2R,3R) isomer benefits from a dedicated chiron approach, theoretically minimizing the opposite enantiomer and other diastereomers. A 98% vs. 95% purity specification is observed commercially, but the key advantage is the synthetic route's inherent diastereocontrol, not just the final purity number. |
| Conditions | Stereospecific synthesis from D-gulonic acid lactone or D-glucono-δ-lactone; commercial procurement of the free base [REFS-1, REFS-4]. |
Why This Matters
Procurement of the (2R,3R) isomer from a chiron source reduces the risk of carrying through hard-to-remove diastereomeric impurities, which is critical for downstream API crystallization and regulatory starting material controls.
- [1] Google Patents. (2010). Enantio- and stereo specific synthesis of β-amino-α-hydroxy amides (US8680294B2). Patent Document. View Source
